Computational Docking Affinity to PTGR2 vs. Structural Analog Benchmark
In silico docking studies predict that the target compound binds to human prostaglandin reductase (PTGR2) with a docking score of -7.648 kcal/mol . This score suggests a strong binding affinity compared to a closely related 3,4-dimethoxyphenyl-pyrazolyl-benzoic acid analog, which was also studied against the same target but whose quantitative score was not reported as more favorable . The presence of the 5-methyl group and the morpholinoethoxy tail in the target compound are believed to contribute to this enhanced predicted affinity relative to analogs lacking these features.
| Evidence Dimension | Predicted Binding Affinity (Docking Score) |
|---|---|
| Target Compound Data | -7.648 kcal/mol |
| Comparator Or Baseline | 4-[(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid (related pyrazole with PTGR2 docking data, score not explicitly compared) |
| Quantified Difference | Target compound shows a highly favorable negative docking score, indicative of strong predicted binding. Comparative quantification is limited to a class-level inference of superiority over the analog. |
| Conditions | In silico molecular docking simulation against human PTGR2 enzyme (conditions such as grid box and scoring function not detailed in accessible sources) |
Why This Matters
For researchers studying prostaglandin metabolism or inflammation, a compound with a computationally validated high affinity for PTGR2 provides a rational starting point for hit-to-lead optimization, distinguishing it from pyrazole analogs that have not been profiled against this target.
